molecular formula C19H18N4O2S B2542574 N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-53-0

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2542574
CAS No.: 921481-53-0
M. Wt: 366.44
InChI Key: XUYIFOVANPDHPL-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a phenylthiazole core, a structure of high interest in medicinal chemistry for developing novel anticancer agents . This compound belongs to a class of ureido-substituted 4-phenylthiazole derivatives, which are investigated as potential kinase inhibitors. Such inhibitors are designed to target specific pathways in cancer cell proliferation, drawing inspiration from the structural framework of established type II kinase inhibitors . In research settings, closely related analogs have demonstrated potent antiproliferative activities against a panel of human cancer cell lines, including hepatocellular carcinoma (e.g., HepG2, Huh-7) and breast cancer (e.g., MCF-7) cells . The primary research value of this chemical series lies in its mechanism of action; these compounds are designed to potently inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), a validated target in oncology . Mechanistic studies on similar compounds have shown that IGF1R inhibition leads to the induction of early-stage apoptosis (programmed cell death), arrest of the cell cycle at the G2/M phase, and significant suppression of cancer cell migration and colony formation . Researchers utilize this compound as a key chemical tool to explore new therapeutic strategies for cancers, particularly where existing treatments face challenges with resistance and side effects . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYIFOVANPDHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1.1. Core Thiazole Formation

The thiazole ring is synthesized via Hantzsch thiazole cyclization :

  • Reactants : α-Bromoketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) and thiourea.

  • Conditions : Reflux in 95% ethanol for 6–8 hours .

  • Outcome : Forms 4-(3-nitrophenyl)thiazol-2-amine with >80% yield.

1.3. Ureido Group Installation

The p-tolylurea moiety is formed through isocyanate coupling :

  • Reactants : 4-aminothiazole intermediate + p-tolyl isocyanate.

  • Conditions : Dichloromethane, reflux for 12 hours .

  • Key Step : Nitro reduction (SnCl₂/HCl or catalytic hydrogenation) precedes isocyanate addition .

Table 1: Reaction Optimization for Ureido Formation

ParameterOptimal ConditionYield Impact
BaseSodium carbonate↑ 30%
SolventDichloromethane↑ 25%
TemperatureReflux↑ 15%

2.1. Spectroscopic Data

  • ¹H NMR :

    • Thiazole C5-H: δ 7.34 (s, 1H) .

    • Ureido NH: δ 10.40 (s, 1H) .

    • Acetamide CH₂: δ 4.30–4.35 (s, 2H) .

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₉N₄O₂S: 383.1182; observed: 383.1185 .

2.2. Crystallographic Insights

  • The p-tolyl group adopts a coplanar conformation with the thiazole ring, enhancing π-π stacking in biological systems .

  • Ureido carbonyl forms hydrogen bonds with conserved kinase residues (e.g., GLU885 in VEGFR-2) .

3.1. Enzyme Inhibition

  • Targets : Dual inhibition of BRAF and VEGFR-2 kinases .

  • Key Interactions :

    • Ureido NH hydrogen bonds with ASP1046 (VEGFR-2 hinge region).

    • Thiazole sulfur participates in hydrophobic pocket interactions .

Table 2: Binding Affinity Comparison

Compound ModificationIC₅₀ (VEGFR-2)Selectivity (BRAF/VEGFR-2)
Parent structure0.12 μM1:1.3
p-Tolyl → 4-Cl-CF₃-phenyl0.08 μM1:1.1

Stability and Reactivity

  • pH Sensitivity : Hydrolytically stable at pH 4–8 but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes at 220°C (DSC data) .

This compound’s synthetic versatility and target engagement profile position it as a promising scaffold for kinase inhibitor development. Further optimization of the p-tolyl group and acetamide linker could enhance pharmacokinetic properties .

Scientific Research Applications

Antibacterial Applications

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has demonstrated notable antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action include:

  • Disruption of Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
  • Inhibition of Protein Synthesis : It may inhibit the translation processes in bacteria, further contributing to its antibacterial effects.

Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells. Key findings include:

  • Apoptosis Induction : Research indicates that this compound can activate apoptotic pathways, effectively reducing tumor growth.
  • Cell Cycle Arrest : The compound has been shown to inhibit key proteins involved in cell cycle regulation, leading to halted proliferation of cancer cells.

Case Study : In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly, with IC50 values indicating potent cytotoxicity against various cancer types .

Structure-Activity Relationship (SAR)

The thiazole moiety present in the compound is crucial for its biological activity. Thiazoles are known pharmacophores in medicinal chemistry, often associated with a range of biological effects. The ureido group enhances interaction with biological targets, increasing the compound's efficacy.

Structural FeatureBiological Activity
Thiazole RingAntibacterial and anticancer activity
Ureido GroupEnhances binding affinity to biological targets

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) in the case of its anti-inflammatory effects. It may also interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two analogous molecules from the literature. Key differences in heterocycles, substituents, and electronic profiles are highlighted.

N-(4-Phenyl-2-thiazolyl)acetamide

  • Structure : Features a thiazole ring with a phenyl group at the 4-position and an acetamide group at the 2-position.
  • Synthesis: Prepared via reaction of 2-amino-4-phenylthiazole with acetonitrile in the presence of AlCl₃ .
  • Key Differences: Lacks the ureido-p-tolyl substituent present in the target compound. The absence of a urea group limits hydrogen-bonding capacity compared to the target compound, which could impact interactions with biological targets.

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Contains a dihydrothiadiazole ring (a six-membered system with two nitrogen and one sulfur atoms) substituted with 4-fluorophenyl and acetyl groups.
  • The 4-fluorophenyl group may enhance metabolic stability relative to the p-tolyl group, as fluorine often improves lipophilicity and resistance to oxidative degradation.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Feature Target Compound N-(4-Phenyl-2-thiazolyl)acetamide N-[4-Acetyl-5-(4-fluorophenyl)-dihydrothiadiazol-2-yl]acetamide
Core Heterocycle Thiazole (aromatic) Thiazole (aromatic) Dihydrothiadiazole (partially saturated)
Substituents Ureido-p-tolyl, acetamide Phenyl, acetamide 4-fluorophenyl, acetyl
Hydrogen-Bonding Groups Ureido (-NH-C(O)-NH-), acetamide Acetamide only Acetamide, thiadiazole N-atoms
Molecular Weight (hypothetical) ~383 g/mol ~232 g/mol ~307 g/mol
Potential Bioactivity Likely enhanced by urea-mediated interactions Simpler structure may limit target specificity Fluorine and thiadiazole may improve drug-like properties

Key Insights :

  • Electronic Effects : The ureido group in the target compound introduces electron-withdrawing character, which could modulate the thiazole ring’s reactivity. In contrast, the acetyl group in the dihydrothiadiazole derivative may stabilize the ring through conjugation .
  • Solubility : The urea moiety in the target compound may improve aqueous solubility compared to the phenyl-substituted analog, though the p-tolyl group could counterbalance this by increasing hydrophobicity.

Research Implications and Limitations

  • Methodology: Structural determination of these compounds likely employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
  • Gaps in Evidence: Limited comparative data on biological activities, solubility, or stability necessitate further experimental validation. For instance, the fluorophenyl group’s impact on metabolic stability remains theoretical without pharmacokinetic studies .

Biological Activity

N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, with a molecular weight of 408.52 g/mol. The compound features a thiazole ring, which is known for its biological activity, and an acetamide moiety that enhances its pharmacological properties.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the induction of apoptosis and autophagy in cancer cells. These processes are crucial for reducing tumor growth and overcoming drug resistance in various cancer types.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, compounds within the same chemical family have shown high efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Specifically, lead compounds have been reported to induce cell death effectively while exhibiting favorable pharmacokinetic properties .

Cancer Type Cell Line IC50 (µM) Mechanism
MelanomaA3750.5Apoptosis and autophagy induction
Pancreatic CancerPANC-10.8Apoptosis
Chronic Myeloid LeukemiaK5620.6Autophagy

In Vivo Studies

In vivo studies using xenograft models have further supported the anticancer potential of this compound. For example, treatment with derivatives similar to this compound resulted in significant tumor growth reduction in mice models, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

  • Study on Structure-Activity Relationships (SAR) :
    • A study focused on the SAR of thiazole derivatives revealed that modifications to the thiazole ring significantly impacted their biological activity. Compounds with specific substituents exhibited enhanced potency against resistant cancer forms .
  • Combination Therapy Potential :
    • Research has suggested that combining N-phenyl derivatives with existing chemotherapeutics could enhance overall efficacy and reduce resistance mechanisms in cancer cells .
  • Antimicrobial Activity :
    • Beyond anticancer properties, some derivatives have shown antimicrobial activity against various pathogens, indicating a broader therapeutic potential .

Q & A

Q. How does the compound interact with cytochrome P450 enzymes?

  • Metabolic Studies :
  • CYP inhibition assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4: midazolam).
  • Metabolite profiling : UPLC-QTOF identifies oxidation products (e.g., hydroxylation at the thiazole ring) .

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